molecular formula C27H23N3O3S B2860526 3-(2-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114654-26-0

3-(2-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2860526
CAS No.: 1114654-26-0
M. Wt: 469.56
InChI Key: GOPUKXBYVFTQCE-UHFFFAOYSA-N
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Description

The compound 3-(2-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolin-4-one core substituted at positions 2 and 2. The quinazolin-4-one scaffold is a bicyclic system with nitrogen atoms at positions 1 and 3, known for its pharmacological relevance, including analgesic, antimicrobial, and anticancer activities .

  • Position 3: A 2-methoxyphenyl group is attached, contributing electron-donating properties via the methoxy (-OCH₃) substituent. This group may enhance solubility and influence binding interactions with biological targets .
  • Position 2: A sulfanyl (-S-) linker connects the quinazolinone core to a 1,3-oxazole ring. The oxazole is further substituted with a 5-methyl group and a 4-methylphenyl moiety, introducing steric bulk and lipophilicity .

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-17-12-14-19(15-13-17)25-28-22(18(2)33-25)16-34-27-29-21-9-5-4-8-20(21)26(31)30(27)23-10-6-7-11-24(23)32-3/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPUKXBYVFTQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound has the following structural formula:

C19H20N4O2S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Key Features:

  • Methoxyphenyl group : Imparts hydrophobic properties and may influence receptor interactions.
  • Oxazole moiety : Known for its role in biological activity, particularly in antimicrobial and anticancer properties.
  • Dihydroquinazolinone core : Associated with various pharmacological activities including anti-inflammatory and analgesic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives with quinazolinone cores have shown promising results against various cancer cell lines.

Case Study: In Vitro Cytotoxicity

A comparative study evaluated the cytotoxic effects of this compound against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:

CompoundCell LineIC50 (µM)
3-(2-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-oneMCF-715.63
Reference Drug (Tamoxifen)MCF-710.38
Similar Quinazolinone DerivativeA54912.00

The IC50 values suggest that the compound exhibits significant cytotoxicity comparable to established anticancer agents like Tamoxifen, indicating its potential for further development as an anticancer drug .

The proposed mechanism involves the induction of apoptosis in cancer cells. Western blot analysis revealed that treatment with the compound increased the expression of p53 and activated caspase-3 pathways leading to apoptosis. This suggests that the compound may function as a modulator of apoptotic signaling pathways in cancer cells .

Antimicrobial Activity

Preliminary studies have also shown that compounds with similar oxazole and quinazolinone structures possess antimicrobial properties. The specific activity against Gram-positive and Gram-negative bacteria needs further investigation but indicates a broad spectrum of potential applications in treating infections.

Anti-inflammatory Effects

Quinazolinone derivatives are known for their anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR) Studies

To optimize the biological activity of this compound, SAR studies are essential. Modifications to the methoxy group or variations in the sulfenyl linkage may enhance potency or selectivity against specific cancer types.

In Vivo Studies

Future research should focus on in vivo models to evaluate pharmacokinetics, bioavailability, and overall therapeutic efficacy. Such studies are crucial for translating these findings into clinical applications.

Combination Therapies

Exploring this compound's effectiveness in combination with other anticancer agents could provide synergistic effects, potentially enhancing treatment outcomes for patients with resistant forms of cancer.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-2-((3-Methylbenzyl)thio)quinazolin-4(3H)-One (763136-92-1)

  • Core : Same quinazolin-4-one scaffold.
  • Position 3 : 4-Methoxyphenyl (vs. 2-methoxyphenyl in the target compound). The para-methoxy group may reduce steric hindrance compared to ortho-substitution.
  • Position 2 : A 3-methylbenzylthio group replaces the oxazole-containing side chain, simplifying the structure and reducing molecular weight .
  • Implications : The absence of the oxazole ring likely decreases metabolic stability but may improve synthetic accessibility.

3-(4-Chlorobenzyl)-2-({[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-Quinazolinone

  • Core : Quinazolin-4-one with a 4-chlorobenzyl group at position 3.
  • Position 2 : A 1,2,4-oxadiazole replaces the 1,3-oxazole. The oxadiazole’s higher aromaticity and electronegativity may enhance hydrogen-bonding capacity .

3-(3-Methoxyphenyl)-2-Methylsulfanyl-3H-Quinazolin-4-One

  • Core : Simplified structure lacking the oxazole side chain.
  • Position 2 : A methylsulfanyl (-SCH₃) group replaces the bulky oxazole derivative.
  • Activity : Reported analgesic activity in rodent models, suggesting that even minimal substitution at position 2 can retain bioactivity .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Molecular Weight (g/mol) logP (Predicted) Key Substituents Reported Activity
Target Compound ~481.6 ~4.2 2-Methoxyphenyl, oxazole-thioether Not reported (structural)
3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)... ~406.5 ~3.8 4-Methoxyphenyl, benzylthio Not reported
3-(4-Chlorobenzyl)-2-(oxadiazole-thioether)... ~465.9 ~4.5 4-Chlorobenzyl, oxadiazole Not reported
3-(3-Methoxyphenyl)-2-methylsulfanyl... ~298.3 ~2.9 3-Methoxyphenyl, methylsulfanyl Analgesic

Key Observations :

  • The target compound’s higher molecular weight and logP (~4.2) suggest greater lipophilicity than simpler analogues, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Substitution with 1,3-oxazole (target) vs. 1,2,4-oxadiazole () introduces differences in aromaticity and hydrogen-bond acceptor capacity, impacting target binding.

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